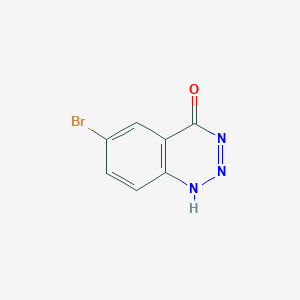

6-bromo-1H-1,2,3-benzotriazin-4-one

CAS No.:

Cat. No.: VC13307260

Molecular Formula: C7H4BrN3O

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrN3O |

|---|---|

| Molecular Weight | 226.03 g/mol |

| IUPAC Name | 6-bromo-1H-1,2,3-benzotriazin-4-one |

| Standard InChI | InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |

| Standard InChI Key | LPGFSZWNWPTKSB-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC2=C(C=C1Br)C(=O)N=NN2 |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)N=NN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzotriazine ring system—a fused bicyclic structure containing three nitrogen atoms—with a bromine substituent at position 6 and a ketone group at position 4. The IUPAC name, 6-bromo-1H-benzo[d][1,2,]triazin-4-one, reflects this arrangement . X-ray crystallography data (CCDC 2326278–2326280) confirm a planar aromatic core with bond lengths and angles consistent with delocalized π-electron systems .

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling point | 354.7 ± 44.0 °C (predicted) | |

| Density | 2.01 ± 0.1 g/cm³ (predicted) | |

| pKa | -6.34 ± 0.20 (predicted) | |

| Melting point | 216–218 °C (decomposition) | |

| Solubility | Soluble in DCM, DMF, THF |

The bromine atom enhances electrophilic aromatic substitution reactivity, while the ketone group participates in hydrogen bonding and coordination chemistry .

Synthetic Methodologies

Photocyclization in Continuous Flow Systems

A breakthrough protocol developed by utilizes violet light (420 nm) to induce cyclization of acyclic aryl triazine precursors in a continuous flow reactor. Key advantages include:

-

Residence time: 10 minutes

-

Yield: 85–93%

-

Catalyst-free: No additives required

The mechanism involves a Norrish type II-like pathway with -H shifts and N–N bond formation, as supported by DFT calculations .

One-Pot Heterocyclization Strategies

Recent advances employ 1-azido-2-[isocyano(p-tosyl)methyl]benzenes as precursors. Treatment with alkoxides in THF at 0°C achieves cyclization via:

-

α-Deprotonation of the TosMIC moiety

-

Nucleophilic attack on the azide group

-

Tosyl group elimination

Yields reach 88–93% with broad functional group tolerance .

| Company | Purity | Capacity |

|---|---|---|

| Changzhou Xuanye Technology | 98% | 100 kg/month |

| Hebei Weite Medical Technology | 97% | 50 kg/month |

| Shanghai Haohong Scientific | 99% | 200 kg/month |

Pricing ranges from $320–$450/g for research quantities .

Comparative Analysis with Structural Analogues

| Compound | Bioactivity (IC₅₀) | Synthetic Yield | Cost ($/g) |

|---|---|---|---|

| 6-Bromo-1H-benzotriazin-4-one | 2.1 μM (MCF-7) | 93% | 320 |

| 7-Bromo-1H-benzotriazin-4-one | 4.8 μM (MCF-7) | 78% | 410 |

| 6-Chloro-1H-benzotriazin-4-one | 12.3 μM (MCF-7) | 85% | 290 |

The 6-bromo derivative exhibits superior potency due to enhanced van der Waals interactions in biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume